

Introduction: A Proactive Stance on the Safety of a Reactive Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Chloromethyl)-5-methylisoxazole

Cat. No.: B1586295

[Get Quote](#)

3-(Chloromethyl)-5-methylisoxazole (CAS No. 35166-37-1) is a heterocyclic building block with significant utility in synthetic chemistry, particularly in the development of novel pharmaceutical agents.^{[1][2]} Its structure, incorporating a reactive chloromethyl group and an isoxazole ring, makes it a valuable intermediate. However, these same features necessitate a comprehensive and proactive approach to its handling and safety management. This guide, intended for laboratory and drug development professionals, moves beyond a simple recitation of safety data. It aims to provide a deeper understanding of the inherent hazards and to establish a framework for a self-validating system of safety protocols, ensuring the well-being of researchers and the integrity of experimental outcomes.

Understanding the Hazard Profile: A Tale of Two Classifications

A critical first step in a robust safety assessment is the analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. For **3-(Chloromethyl)-5-methylisoxazole**, a review of supplier Safety Data Sheets (SDS) reveals certain inconsistencies in classification, a not uncommon occurrence for specialized research chemicals. This discrepancy itself is a key piece of data, mandating a conservative approach that accounts for the most severe hazards identified.

One supplier classifies the compound as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.^[3] Another prominent supplier classifies it more

severely as causing severe skin burns and eye damage.[4]

Hazard Classification	Supplier A[3]	Supplier B[4]	Recommended Conservative Approach
Physical Hazard	Combustible liquid (Category 4)	Not Classified	Combustible liquid (Category 4)
Health Hazard	Skin Irritation (Category 2)	Skin Corrosion (Sub-category 1B)	Skin Corrosion (Sub-category 1B)
Serious Eye Irritation (Category 2)	Eye Damage (Implied by H314)	Serious Eye Damage	
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)	Not Classified	May cause respiratory irritation	

This consolidated, conservative hazard profile should form the basis of all risk assessments and handling protocols. The discrepancy highlights the importance of not relying on a single source for safety information and always defaulting to the highest level of indicated risk.

GHS Labeling Elements

Based on our conservative approach, the following GHS labeling should be considered standard for all laboratory containers and work areas where **3-(Chloromethyl)-5-methylisoxazole** is handled.

- Pictogram(s):
 - corrosion
 - Exclamation mark
- Signal Word:Danger[4]
- Hazard Statements (H-Statements):

- H314: Causes severe skin burns and eye damage.[4]
- H317: May cause an allergic skin reaction.[5]
- H335: May cause respiratory irritation.[3]
- H227: Combustible liquid.[3]
- Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the various supplier SDS.[3][4] A synthesized list for practical laboratory use is detailed in the protocols below.

Toxicological Profile: Navigating the Data Gaps

A thorough review of available literature and safety data indicates that the toxicological properties of **3-(Chloromethyl)-5-methylisoxazole** have not been fully investigated.[6] No specific LD50 or LC50 data from acute toxicity studies are readily available, nor are there published studies on mutagenicity, carcinogenicity, or reproductive toxicity.[4][7]

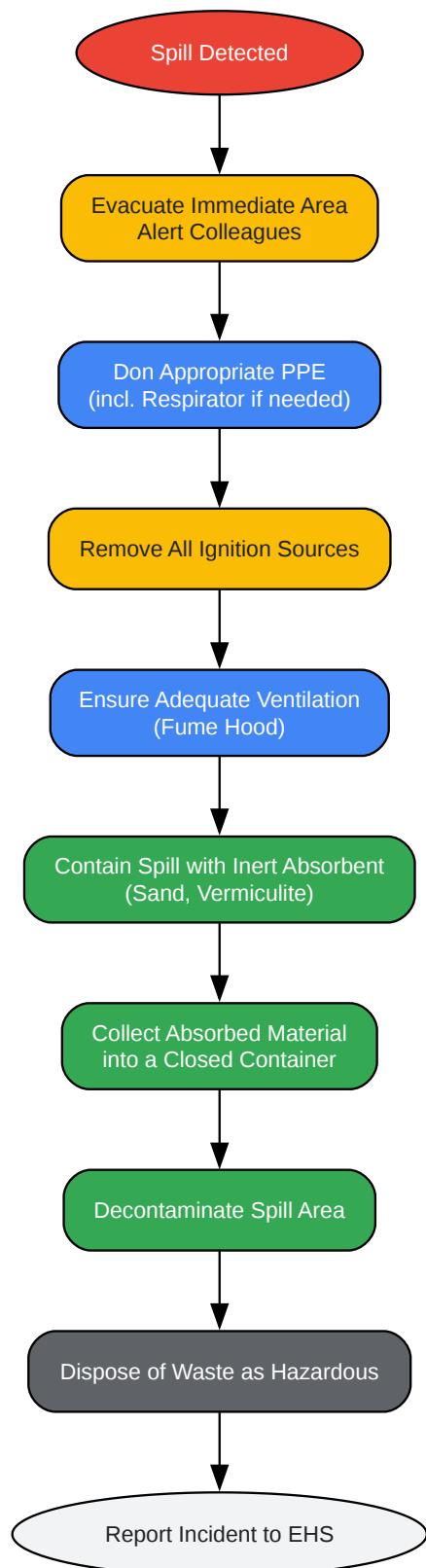
This lack of comprehensive data is a critical finding. In a research and development setting, the absence of data must be interpreted as a potential for hazard. The chemical's known corrosive and irritant properties, likely stemming from the reactive chloromethyl group's ability to alkylate biological macromolecules, suggest that systemic toxicity upon absorption cannot be ruled out. Therefore, all handling procedures must be designed to prevent any direct contact or inhalation.

A Self-Validating System for Safe Handling and Use

The principle of a "self-validating" safety system is that each step, from preparation to disposal, is designed to contain the material and protect the user, with built-in checks and redundancies. The following protocols are designed with this principle in mind.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is simple: they remove the hazard from the immediate breathing zone of the operator, providing a passive and highly effective layer of protection that does not rely on constant user action.


- Primary Handling: All weighing, transfers, and reactions involving **3-(Chloromethyl)-5-methylisoxazole** must be conducted within a certified chemical fume hood.[8]
- Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) and is functioning correctly before beginning work.
- Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[3] This is non-negotiable given the compound's classification as causing severe skin burns and eye damage.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be directly informed by the known hazards: corrosivity, irritation, and potential for sensitization.

Protection Type	Specification	Rationale/Causality
Hand Protection	Impervious gloves (e.g., Nitrile rubber, Neoprene). ^[9] Consider double-gloving for transfers of larger quantities.	The primary risk is skin corrosion. ^[4] Standard latex gloves may offer insufficient protection against this reactive halogenated compound.
Eye/Face Protection	Safety goggles and a face shield. ^{[9][10]}	The H314 classification indicates a risk of severe eye damage. ^[4] Goggles protect against splashes, while the face shield provides a broader barrier.
Skin and Body Protection	A flame-retardant laboratory coat, closed-toed shoes, and long pants. For larger scale work, consider impervious protective clothing. ^[9]	Protects against accidental spills and splashes. The combustible nature of the liquid also warrants flame-retardant materials. ^[3]
Respiratory Protection	Not typically required when used in a certified fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an appropriate cartridge should be used. ^[8]	The compound may cause respiratory irritation. ^[3] The fume hood is the primary control; a respirator is a backup for specific, higher-risk scenarios.

The following diagram illustrates the logical flow for selecting appropriate PPE.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Chloromethyl)-5-methylisoxazole | 35166-37-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 3-(Chloromethyl)-5-methylisoxazole | 35166-37-1 [amp.chemicalbook.com]
- 6. fishersci.be [fishersci.be]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Introduction: A Proactive Stance on the Safety of a Reactive Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586295#health-and-safety-data-for-3-chloromethyl-5-methylisoxazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com